molecular formula C24H29N2O5Cl B601000 2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride CAS No. 86541-77-7

2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride

Cat. No. B601000
CAS RN: 86541-77-7
M. Wt: 460.96
InChI Key:
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Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Benazepril Related Compound B is an isomer of Benazepril.

Scientific Research Applications

Asymmetric Synthesis

One of the key applications of this compound is in asymmetric synthesis. For instance, it has been used in the enantioselective synthesis of the angiotensin-converting enzyme (ACE) inhibitor Benazepril HCl. This process involves asymmetric reduction employing baker's yeast as the reductive catalyst, highlighting its significance in the pharmaceutical industry (Chang & Yang, 2003).

Formal Synthesis in Drug Development

The compound also plays a role in the formal synthesis of benazepril.HCl, an antihypertensive drug. Key steps in this process include asymmetric aza-Michael addition and the preparation of key intermediates, demonstrating the compound's utility in complex organic syntheses (Yu, Huang, Chang, & Yang, 2006).

Synthesis of Optically Active ACE Inhibitors

Furthermore, it's used in the synthesis of optically active ACE inhibitors. This involves an enantioconvergent crystallization-based resolution of a racemic amino intermediate. Such methodologies are crucial for the production of optically pure pharmaceutical compounds (Boyer, Pfund, Portmann, Sedelmeier, & Wetter, 1988).

Stereoselective Synthesis

In addition, the compound is pivotal in stereoselective synthesis processes. For example, it has been used in the highly enantioselective asymmetric hydrogenation of olefins to produce key intermediates for non-peptide AVP V2-agonist synthesis, showcasing its versatility in stereoselective chemical reactions (Shinohara, Kondo, Ogawa, Mori, Nozaki, & Hiyama, 2000).

Synthesis of Constrained Opioid Peptide Analogues

The compound is also integral in the synthesis of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2. This involves creating conformationally restricted dipeptidic moieties, contributing to research in opioid receptor affinity and selectivity (Ballet, Frycia, Piron, Chung, Schiller, Kosson, Lipkowski, & Tourwé, 2005).

Synthesis of Novel Derivatives

Finally, it is used in the synthesis of novel derivatives. For instance, the creation of 3-[(1-ethoxycarbonyl-3-phenylpropyl) amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetate tert-butyl ester, a key intermediate in the synthesis of benazepril hydrochloride, illustrates its role in developing new pharmaceutical compounds (Hassan, Tao, Ping-yu, & Yu-qing, 2007).

properties

IUPAC Name

2-[(3S)-3-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSRQEHTHIMDQM-CMXBXVFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride
Reactant of Route 2
2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride
Reactant of Route 3
2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride
Reactant of Route 4
2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride
Reactant of Route 5
2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride

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